molecular formula C29H26ClFN4O4S B601155 Lapatinib 2-Fluoro Impurity CAS No. 1393112-45-2

Lapatinib 2-Fluoro Impurity

Katalognummer: B601155
CAS-Nummer: 1393112-45-2
Molekulargewicht: 581.07
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lapatinib 2-Fluoro Impurity: is a chemical compound related to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This impurity is often studied to understand the purity, stability, and potential side effects of the pharmaceutical product. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .

Wirkmechanismus

Target of Action

Lapatinib 2-Fluoro Impurity, also known as 3-Desfluoro 2-Fluoro Lapatinib, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .

Mode of Action

This compound acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets, HER2 and EGFR, to prevent receptor autophosphorylation upon ligand binding . This inhibits the activation of these receptors, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of HER2 and EGFR by this compound affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway . These pathways are involved in cell growth, survival, and differentiation . The disruption of these pathways by this compound can lead to the inhibition of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and has variable bioavailability . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated processes . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing .

Result of Action

The inhibition of HER2 and EGFR by this compound results in the disruption of cell signaling pathways that regulate cell growth and survival . This leads to the inhibition of tumor growth and enhanced apoptosis . Resistance to lapatinib can occur due to loss-of-function mutations of certain genes, leading to re-activation of the mapk and pi3k pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the drug’s binding affinity . Additionally, the drug’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemische Analyse

Biochemical Properties

Lapatinib 2-Fluoro Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-binding site of receptor tyrosine kinases, particularly HER1 and HER2. This binding inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interactions of this compound with these receptors are crucial for its inhibitory effects on tumor cell growth.

Cellular Effects

This compound affects various types of cells, particularly cancer cells that overexpress HER1 and HER2 receptors. By inhibiting these receptors, the compound disrupts cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can influence gene expression and cellular metabolism, further contributing to its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of HER1 and HER2 receptors. This binding prevents the phosphorylation of these receptors, thereby inhibiting their kinase activity . As a result, downstream signaling pathways that promote cell growth and survival are blocked. This inhibition leads to reduced tumor cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that the inhibitory effects on cellular function can persist, although the extent of inhibition may decrease over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy. The compound is known to accumulate in tissues that overexpress HER1 and HER2 receptors, enhancing its inhibitory effects on tumor cells.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . The compound may also localize to specific compartments or organelles, depending on targeting signals and post-translational modifications. These localizations can affect the activity and function of the compound, contributing to its overall therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Lapatinib 2-Fluoro Impurity involves several synthetic steps. One common method includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3’-fluorobenzyloxy)aniline to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Lapatinib 2-Fluoro Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which are analyzed for their potential biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis of Lapatinib and Its Impurities

The synthesis of lapatinib involves several chemical reactions, where impurities such as the 2-fluoro variant can emerge. Various synthetic methods have been developed to enhance yield and purity while minimizing toxic byproducts. For instance, one method utilizes 2-furaldehyde diethyl acetal in a one-pot reaction that achieves a conversion rate of up to 70% with a purity of 98% . The presence of impurities like the 2-fluoro variant can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous analytical methods for their identification and quantification.

Cancer Treatment

Lapatinib has shown significant efficacy in treating HER2-positive breast cancer. The 2-fluoro impurity may influence the drug's activity by altering its binding affinity to the target receptors. Studies have demonstrated that lapatinib effectively inhibits tumor growth in various cancer models, including breast cancer and squamous cell carcinoma of the head and neck .

  • Clinical Trials : In phase II trials, lapatinib has been evaluated in combination with other agents like trastuzumab, showing improved outcomes compared to monotherapy . The presence of impurities can impact these results, highlighting the need for precise control over drug formulation.

Case Study 1: Efficacy in Brain Metastases

A study examined lapatinib's distribution in HER2-overexpressing brain metastases. Results indicated that while lapatinib penetrates brain tissue, its effectiveness is limited in treating brain metastases compared to other sites . The role of impurities like the 2-fluoro variant was not directly assessed but could potentially influence drug distribution and efficacy.

Case Study 2: Resistance Mechanisms

Research into lapatinib-resistant cell lines revealed that prolonged exposure leads to cellular adaptations that diminish drug sensitivity. The role of impurities in these resistance mechanisms remains an area for further investigation, as they might contribute to altered drug metabolism or receptor interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Lapatinib 2-Fluoro Impurity is unique due to its specific fluorine substitution, which can significantly affect its chemical and biological properties. This makes it an important compound for studying the effects of fluorination on drug activity and stability .

Biologische Aktivität

Lapatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been extensively studied for its therapeutic potential in various cancers, particularly HER2-positive breast cancer. The compound Lapatinib 2-Fluoro Impurity, a derivative of Lapatinib, has garnered attention due to its unique biological activities and implications in cancer treatment. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

Overview of Lapatinib and Its Impurities

Lapatinib is known for its capability to inhibit tyrosine kinase activity associated with EGFR and HER2, which are often overexpressed in various malignancies. The structure of this compound is closely related to that of its parent compound, potentially influencing its biological activity.

Chemical Structure

  • Chemical Formula : C29H26ClFN4O4S
  • CAS Number : 68178766
  • Molecular Weight : 528.05 g/mol

Lapatinib functions by blocking the phosphorylation of EGFR and HER2 receptors, which inhibits downstream signaling pathways involved in cell proliferation and survival. This mechanism is crucial in targeting tumors that exhibit overexpression of these receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Inhibition of Cell Proliferation : Studies have shown that Lapatinib effectively reduces cell proliferation in HER2-positive breast cancer cell lines.
  • Induction of Apoptosis : While the parent compound has demonstrated some effect on apoptosis induction, the specific impact of the 2-Fluoro Impurity remains to be fully elucidated.
  • Inhibition of Tumor Growth : Preclinical models suggest that both Lapatinib and its impurities can significantly inhibit tumor growth in xenograft models.

Case Studies

  • HER2-Positive Breast Cancer :
    A Phase II study evaluated the efficacy of Lapatinib in patients with HER2-positive metastatic breast cancer who had previously failed trastuzumab therapy. The study reported a modest response rate, with approximately 6% achieving clinical benefit .
    Study ParametersResults
    Total Patients140
    Response Rate (HER2-positive)4.3% (investigator), 1.4% (independent)
    Common Adverse EventsDiarrhea (54%), Rash (30%)
  • Brain Metastases :
    In another study focusing on brain metastases from HER2-positive breast cancer, Lapatinib demonstrated clinical activity with manageable toxicity profiles .
    Toxicity Profile% Occurrence
    Diarrhea23% (Grade 2), 21% (Grade 3)
    Fatigue15%
    Headache10%

Pharmacodynamics

The pharmacodynamics of Lapatinib indicate that it leads to significant inhibition of pEGFR levels and decreased proliferation rates in certain tumor types . However, the specific effects of the 2-Fluoro Impurity on these parameters require further investigation.

Safety Profile

Lapatinib is associated with several adverse effects:

  • Common Side Effects : Diarrhea, rash, nausea, fatigue.
  • Serious Adverse Events : Hepatotoxicity has been noted in some patients, leading to elevations in liver enzymes .
Adverse Event% Incidence
Diarrhea54%
Rash30%
Nausea24%

Eigenschaften

IUPAC Name

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSNUFCAWIGPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.